7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Vue d'ensemble

Description

L’acide stéarique-d35, également connu sous le nom d’acide octadécanoïque-d35, est une forme deutérée de l’acide stéarique. Ce composé est un acide gras saturé à longue chaîne où les atomes d’hydrogène sont remplacés par du deutérium, un isotope stable de l’hydrogène. La formule moléculaire de l’acide stéarique-d35 est CD3(CD2)16CO2H, et il est principalement utilisé dans la recherche scientifique en raison de ses propriétés uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide stéarique-d35 est synthétisé par deutération de l’acide stéarique. Le processus implique le remplacement des atomes d’hydrogène par du deutérium. Cela peut être réalisé par des réactions d’échange catalytique utilisant du gaz deutérium (D2) en présence d’un catalyseur tel que le palladium sur carbone (Pd/C). La réaction se produit généralement sous haute pression et température pour assurer une deutération complète .

Méthodes de production industrielle : La production industrielle de l’acide stéarique-d35 suit des principes similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs haute pression et de catalyseurs efficaces pour maximiser le rendement et la pureté. Le produit est ensuite purifié par distillation et cristallisation pour atteindre la pureté isotopique et la pureté chimique souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : L’acide stéarique-d35 subit diverses réactions chimiques similaires à celles de son homologue non deutéré. Il s’agit notamment de :

Oxydation : L’acide stéarique-d35 peut être oxydé pour produire de l’aldéhyde stéarique et de l’acide stéarique.

Réduction : Il peut être réduit pour produire de l’alcool stéarylique.

Substitution : Le groupe carboxyle peut subir des réactions de substitution pour former des esters et des amides.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs tels que les alcools et les amines sont utilisés en présence de catalyseurs ou d’agents activateurs.

Principaux produits :

Oxydation : Aldéhyde stéarique, acide stéarique.

Réduction : Alcool stéarylique.

Substitution : Esters, amides.

4. Applications dans la recherche scientifique

L’acide stéarique-d35 est largement utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés uniques :

Applications De Recherche Scientifique

Antimicrobial Activity

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for developing new antibiotics .

Anticancer Research

The compound's structural similarity to other bioactive quinolines suggests potential anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines . For instance, derivatives with modifications at the cyano or hydroxy groups have demonstrated enhanced cytotoxic effects.

Enzyme Inhibition

Research has identified that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting diseases where these enzymes are overactive, such as certain metabolic disorders .

Fluorescent Probes

The compound is also utilized in the development of fluorescent probes for biological imaging. Its ability to fluoresce under specific conditions makes it a valuable tool in tracking cellular processes and studying biomolecular interactions .

Data Table: Summary of Research Findings

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined various derivatives of quinolinecarboxylic acids, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of quinoline derivatives, researchers synthesized several analogs of this compound. One derivative showed a significant reduction in cell viability in MCF-7 breast cancer cells, suggesting modifications at the cyano group could enhance anticancer activity.

Case Study 3: Enzyme Inhibition

Research published in Biochemical Pharmacology explored the enzyme inhibition properties of the compound, revealing that it effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. This inhibition suggests potential applications in cancer therapy, where DHFR is often targeted.

Mécanisme D'action

Le mécanisme d’action de l’acide stéarique-d35 implique son incorporation dans les membranes biologiques et les voies métaboliques. Les atomes de deutérium dans l’acide stéarique-d35 peuvent influencer la vitesse des réactions métaboliques en raison de l’effet isotopique cinétique. Cela peut conduire à des profils métaboliques modifiés et fournir des informations sur le rôle des acides gras dans divers processus biologiques .

Composés similaires :

Acide stéarique : La forme non deutérée de l’acide stéarique-d35.

Acide stéarique-18,18,18-d3 : Une forme partiellement deutérée avec des atomes de deutérium à des positions spécifiques.

Acide stéarique-2,2-d2 : Une autre forme partiellement deutérée avec des atomes de deutérium à des positions différentes.

Unicité : L’acide stéarique-d35 est unique en raison de sa deutération complète, ce qui offre des avantages distincts dans les applications de recherche. La présence d’atomes de deutérium permet un traçage et une quantification précis dans les études métaboliques, ce qui en fait un outil précieux dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Stearic Acid: The non-deuterated form of Stearic Acid-d35.

Stearic Acid-18,18,18-d3: A partially deuterated form with deuterium atoms at specific positions.

Stearic Acid-2,2-d2: Another partially deuterated form with deuterium atoms at different positions.

Uniqueness: Stearic Acid-d35 is unique due to its complete deuteration, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in scientific research .

Activité Biologique

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

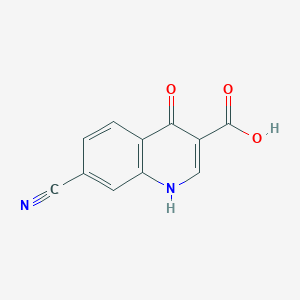

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone with a cyano group and a hydroxyl group, which contribute to its biological activity.

Antibacterial Activity

Studies have shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism of action is believed to involve interference with bacterial DNA synthesis or cell wall formation.

Table 1: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

The compound also exhibits antifungal activity, making it a candidate for treatment strategies against fungal infections. Research indicates that it disrupts fungal cell membrane integrity, leading to cell death.

Table 2: Antifungal Efficacy Against Common Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, such as topoisomerases and DNA gyrases.

- Membrane Disruption : In fungi, the compound can integrate into the cell membrane, increasing permeability and leading to cytolysis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Effects : A clinical trial involving patients with urinary tract infections demonstrated that administration of this compound led to significant improvement in symptoms and a reduction in bacterial load.

- Case Study on Antifungal Treatment : A study on patients with recurrent Candida infections showed that treatment with this compound resulted in a marked decrease in infection recurrence rates.

Propriétés

IUPAC Name |

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVDRBQCUYVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467725 | |

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-26-5 | |

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.